Bismuth nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

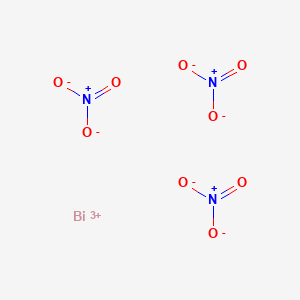

bismuth;trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDDZCLDMRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883121 | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline] | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-44-1 | |

| Record name | Bismuth nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R459R54N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bismuth Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth nitrate (B79036) pentahydrate, Bi(NO₃)₃·5H₂O, is an inorganic salt of significant interest in various scientific and industrial fields, particularly in pharmaceutical development.[1] Its utility as a precursor for other bismuth compounds, its catalytic activity in organic synthesis, and its therapeutic applications in gastroenterology underscore the importance of a thorough understanding of its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of bismuth nitrate pentahydrate, including its physical and chemical properties, solubility, reactivity, and thermal decomposition, supported by experimental protocols and visual representations of its mechanisms of action.

Core Chemical and Physical Properties

This compound pentahydrate is a colorless, crystalline solid that is highly hygroscopic.[2] It possesses a slight nitric acid odor and is known to be deliquescent, readily absorbing moisture from the air.[1][3]

Table 1: Physical and Chemical Properties of this compound Pentahydrate

| Property | Value | References |

| Chemical Formula | Bi(NO₃)₃·5H₂O | [2] |

| Molecular Weight | 485.07 g/mol | [2] |

| Appearance | Colorless, triclinic crystals | [2][3] |

| Odor | Slight nitric acid odor | [1][3] |

| Density | 2.83 g/cm³ | [2] |

| Melting Point | 30 °C (decomposes) | [2] |

| Boiling Point | 75-80 °C (decomposes) | [3] |

| Crystal Structure | Triclinic | [2] |

Solubility Profile

This compound pentahydrate exhibits complex solubility behavior. It is readily soluble in dilute acids, such as nitric acid and acetic acid, as well as in glycerol (B35011) and acetone.[2][4] However, it is practically insoluble in ethanol (B145695) and ethyl acetate.[2] In water, this compound pentahydrate undergoes rapid hydrolysis to form insoluble bismuth oxynitrates, also known as bismuth subnitrate.[2][5] To prevent hydrolysis and achieve dissolution in aqueous media, the presence of an acid, typically nitric acid, is necessary to maintain a low pH.[5]

Table 2: Solubility of this compound Pentahydrate in Acidified Water

| Solvent System | Concentration of Bi(NO₃)₃ | Temperature | Reference |

| 0.922 N Nitric Acid | 86.86 g / 100 cm³ | "Ordinary Temperature" | [6] |

| 2.3 N Nitric Acid | 80.37 g / 100 cm³ | "Ordinary Temperature" | [6] |

Reactivity and Thermal Decomposition

This compound pentahydrate is a strong oxidizing agent and is incompatible with combustible materials, reducing agents, and finely powdered metals.[3] Its primary reactivity in aqueous solutions is hydrolysis, which is highly dependent on the pH of the medium.

Hydrolysis

In neutral or near-neutral aqueous solutions, this compound pentahydrate hydrolyzes to form various basic bismuth nitrates. The exact composition of the product depends on the specific reaction conditions. A common product of this hydrolysis is bismuth subnitrate.[7]

Thermal Decomposition

Upon heating, this compound pentahydrate decomposes. The decomposition process involves the loss of water of hydration followed by the decomposition of the nitrate salt to form bismuth(III) oxide (Bi₂O₃) and nitrogen oxides.

Table 3: Thermal Decomposition Data

| Temperature Range (°C) | Event | Products |

| 30 - 80 | Melting and loss of water of hydration | Anhydrous this compound |

| > 80 | Decomposition | Bismuth(III) Oxide (Bi₂O₃), Nitrogen Oxides (NOx) |

Note: The exact temperatures and intermediate products can vary depending on the heating rate and atmospheric conditions.

Applications in Drug Development

Bismuth compounds, including derivatives of this compound, have long been used in medicine for their therapeutic properties, particularly in the treatment of gastrointestinal disorders.[1] Bismuth subnitrate, formed from the hydrolysis of this compound pentahydrate, is a key component in some over-the-counter stomach relief products.

Mechanism of Action against Helicobacter pylori

Bismuth compounds are effective in the eradication of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis. The antimicrobial action of bismuth is multifaceted and involves several mechanisms:

-

Enzyme Inhibition: Bismuth ions inhibit the activity of crucial bacterial enzymes.[8][9]

-

Disruption of Cell Wall Synthesis: Bismuth interferes with the synthesis of the bacterial cell wall.[8]

-

Inhibition of Protein Synthesis: Protein synthesis within the bacterium is also inhibited.[8]

-

ATP Synthesis Inhibition: Bismuth disrupts the production of ATP, the cell's primary energy currency.[10]

-

Prevention of Adhesion: It prevents the adhesion of H. pylori to the gastric mucosa.[10]

These multiple points of attack are believed to contribute to the low incidence of bacterial resistance to bismuth-based therapies.[8]

Caption: Antimicrobial mechanisms of bismuth against H. pylori.

Mucosal Protection

In the acidic environment of the stomach, bismuth subnitrate forms a protective layer over the gastric mucosa.[11][12] This barrier shields ulcer craters and inflamed tissues from gastric acid and pepsin, thereby promoting healing.[11]

Caption: Mechanism of mucosal protection by bismuth subnitrate.

Experimental Protocols

Synthesis of this compound Pentahydrate

This protocol describes the synthesis of this compound pentahydrate from metallic bismuth.

Materials:

-

Bismuth metal (granules or powder)

-

Concentrated nitric acid (68-70%)

-

Distilled water

-

Beaker

-

Glass stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of bismuth metal to a beaker containing concentrated nitric acid. The reaction is exothermic and will produce nitrogen oxide gases, which are toxic.

-

Gently heat the mixture while stirring to ensure the complete dissolution of the bismuth metal.[13]

-

Once the bismuth has completely dissolved, allow the solution to cool slowly to room temperature.

-

Crystals of this compound pentahydrate will precipitate out of the solution.

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Caption: Workflow for the synthesis of this compound pentahydrate.

Quantitative Analysis by Complexometric Titration

This protocol outlines the determination of bismuth content in a sample of this compound pentahydrate using EDTA titration.[14][15][16]

Materials:

-

This compound pentahydrate sample

-

Standardized 0.01 M EDTA solution

-

Nitric acid (concentrated)

-

Distilled water

-

Xylenol orange indicator

-

Buffer solution (pH ~1.5-1.6)

-

Burette, beaker, and other standard laboratory glassware

Procedure:

-

Accurately weigh a sample of this compound pentahydrate and dissolve it in a small amount of concentrated nitric acid.

-

Dilute the solution with distilled water to a suitable volume in a volumetric flask.

-

Pipette an aliquot of the sample solution into a beaker and adjust the pH to approximately 1.5-1.6 using a suitable buffer.

-

Add a few drops of xylenol orange indicator. The solution should turn a reddish-purple color.

-

Titrate the solution with the standardized 0.01 M EDTA solution until the color changes to a clear yellow, which indicates the endpoint.[14]

-

Record the volume of EDTA used and calculate the concentration of bismuth in the original sample.

Thermal Analysis by TGA/DSC

This protocol provides a general procedure for the thermal analysis of this compound pentahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[17]

Materials:

-

This compound pentahydrate sample

-

TGA/DSC instrument

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the this compound pentahydrate sample (typically 5-10 mg) into a sample pan.

-

Place the sample pan in the instrument's furnace.

-

Set the experimental parameters, including the temperature range (e.g., room temperature to 600 °C), heating rate (e.g., 10 °C/min), and atmosphere (e.g., nitrogen flow).

-

Run the analysis and record the TGA (mass change) and DSC (heat flow) data as a function of temperature.

-

Analyze the resulting curves to identify thermal events such as melting, dehydration, and decomposition.

Conclusion

This compound pentahydrate is a compound with a rich and complex chemistry that underpins its diverse applications. For researchers, scientists, and drug development professionals, a detailed understanding of its properties, from its fundamental physical characteristics to its intricate mechanisms of action in biological systems, is paramount. The data and protocols presented in this guide offer a solid foundation for further research and development involving this versatile bismuth salt.

References

- 1. sibran.ru [sibran.ru]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. midlandsci.com [midlandsci.com]

- 5. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastric mucosal defence mechanisms: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. matec-conferences.org [matec-conferences.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fpe.umd.edu [fpe.umd.edu]

An In-depth Technical Guide to the Solubility of Bismuth Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth nitrate (B79036), primarily in its pentahydrate form (Bi(NO₃)₃·5H₂O), in various organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where bismuth compounds are utilized as catalysts and active pharmaceutical ingredients (APIs).

Executive Summary

Solubility of Bismuth Nitrate in Organic Solvents

The solubility of this compound is influenced by the polarity and coordinating ability of the solvent. The following table summarizes the qualitative solubility of this compound pentahydrate in various organic solvents based on available chemical literature. It is important to note that this compound readily hydrolyzes in the presence of water to form insoluble oxynitrates, a factor to consider when using non-anhydrous solvents.[1]

| Solvent | Chemical Formula | Qualitative Solubility | Citations |

| Acetone | C₃H₆O | Soluble | [1][2][3] |

| Acetic Acid | C₂H₄O₂ | Soluble | [1][2][3] |

| Glycerol | C₃H₈O₃ | Soluble | [1][2][3] |

| Diethyl Ether | C₄H₁₀O | Highly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | [4] |

| Ethylene Glycol | C₂H₆O₂ | Soluble | [5] |

| Ethanol (B145695) | C₂H₅OH | Insoluble/Low Solubility | [2][3][4] |

| Ethyl Acetate | C₄H₈O₂ | Insoluble/Low Solubility | [2][3][4] |

| Carbon Tetrachloride | CCl₄ | Insoluble | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Isothermal Equilibrium Method

This is a standard and widely used method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound pentahydrate (analytical grade)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification of bismuth (e.g., ICP-MS, AAS, or UV-Vis spectrophotometer after derivatization).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at a constant temperature or filter the solution using a syringe filter pre-heated to the experimental temperature to avoid precipitation.

-

Sample Dilution and Analysis: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with an appropriate solvent (e.g., dilute nitric acid) to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of bismuth in the diluted solution using a calibrated analytical technique.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 g of solvent or mol/L.

Gravimetric Method

This method is simpler but may be less accurate than instrumental methods. It is suitable for solvents with low volatility.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solid.

Materials:

-

Same as in the Isothermal Equilibrium Method, with the addition of a drying oven.

Procedure:

-

Equilibration and Phase Separation: Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish.

-

Evaporation: Transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed evaporating dish.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The decomposition temperature of this compound pentahydrate is around 75-80°C.[3]

-

Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish with the solid residue.

-

Calculation: The difference in weight gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or mass of the solvent used.

Workflow for Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent system is a critical step in the development of a drug substance, impacting crystallization, purification, and formulation. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for a bismuth-containing API.

Caption: A workflow for solvent selection in pharmaceutical development.

This workflow begins with defining the desired properties of the final product and the constraints of the manufacturing process. A combination of literature review and computational screening generates an initial list of potential solvents. This is followed by experimental screening to obtain quantitative solubility data, which then informs process and formulation development studies, ultimately leading to the selection and optimization of the final solvent system.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Bismuth Nitrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of bismuth nitrate (B79036) and its related basic nitrate compounds. Bismuth compounds have long been utilized in medicinal applications, and a thorough understanding of their structural chemistry is paramount for the rational design of new therapeutic agents and delivery systems. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and visualizes the complex coordination environments of bismuth.

Crystal Structure and Coordination Environment

Bismuth(III) nitrate exists most commonly as the pentahydrate, Bi(NO₃)₃·5H₂O. However, upon hydrolysis, it forms a variety of polynuclear basic bismuth nitrates, which feature complex oxo/hydroxo-bridged bismuth clusters. The fundamental coordination of the Bi³⁺ ion and the crystal structures of these compounds are detailed below.

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

The crystal structure of bismuth(III) nitrate pentahydrate was redetermined by Lazarini in 1985, providing a precise model of its solid-state arrangement. The structure is triclinic and is characterized by a complex coordination sphere around the bismuth ion.[1] Each Bi³⁺ ion is ten-coordinate, bonded to oxygen atoms from three bidentate nitrate anions and four water molecules.[1][2] The fifth water molecule is not directly coordinated to the bismuth ion but is involved in the hydrogen-bonding network within the crystal lattice.[1]

The coordination polyhedron around the bismuth atom is highly irregular. The Bi-O bond distances for the nine closer oxygen atoms range from 2.32 to 2.67 Å, while a tenth Bi-O distance is significantly longer at 2.99 Å.[1]

Basic Bismuth Nitrates

Hydrolysis of acidic solutions of bismuth nitrate leads to the formation of various basic bismuth nitrates. These compounds are characterized by polynuclear cationic clusters of bismuth, oxygen, and hydroxide (B78521), with nitrate ions and water molecules balancing the charge and completing the crystal structure. Some of the well-characterized basic bismuth nitrates include:

-

--INVALID-LINK--₆·H₂O : This compound features a hexanuclear bismuth cluster.

-

--INVALID-LINK--₅·3H₂O : Another common basic this compound with a distinct hexanuclear core.[3][4]

-

--INVALID-LINK--₅(H₂O)](NO₃) and --INVALID-LINK--₆(H₂O)₂]·H₂O : These compounds also contain the [Bi₆O₄(OH)₄]⁶⁺ core and crystallize in the monoclinic space group P2₁/n.[5][6]

The formation of these and other complex structures, such as [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO][{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·4DMSO], is highly dependent on the conditions of hydrolysis.[6]

Data Presentation

The crystallographic data for bismuth(III) nitrate pentahydrate and several common basic bismuth nitrates are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Bismuth(III) Nitrate Pentahydrate

| Parameter | Value | Reference |

| Formula | Bi(NO₃)₃·5H₂O | [1] |

| Molar Mass | 485.07 g/mol | [2] |

| Crystal System | Triclinic | [1][2] |

| Space Group | Pī | [1] |

| a | 6.520(8) Å | [1] |

| b | 8.642(8) Å | [1] |

| c | 10.683(9) Å | [1] |

| α | 100.82(6)° | [1] |

| β | 80.78(6)° | [1] |

| γ | 104.77(7)° | [1] |

| Volume | 567.7 ų | [1] |

| Z | 2 | [1] |

| Density (calculated) | 2.837 g/cm³ | [1] |

Table 2: Coordination Data for Bi³⁺ in Bismuth(III) Nitrate Pentahydrate

| Parameter | Description | Value | Reference |

| Coordination Number | Total number of coordinated oxygen atoms | 10 | [1][2] |

| Coordinated Ligands | Species directly bonded to the Bi³⁺ ion | 3 NO₃⁻ (bidentate), 4 H₂O | [1] |

| Bi-O Bond Distances | Range of bond lengths to the nine closest oxygen atoms | 2.32(1) - 2.67(2) Å | [1] |

| Bond length to the tenth, more distant oxygen atom | 2.99(2) Å | [1] |

Table 3: Crystallographic Data for Selected Basic Bismuth Nitrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| --INVALID-LINK--₆ | Rhombohedral | R-3 | 15.1332(6) | 15.1332(6) | 15.7909(9) | 90 | 3131.8(3) | |

| --INVALID-LINK--₅(H₂O)](NO₃) | Monoclinic | P2₁/n | 9.2516(6) | 13.4298(9) | 17.8471(14) | 94.531(6) | 2210.5(3) | [6] |

| --INVALID-LINK--₆(H₂O)₂]·H₂O | Monoclinic | P2₁/n | 9.0149(3) | 16.9298(4) | 15.6864(4) | 90.129(3) | 2394.06(12) | [5][6] |

| --INVALID-LINK--₅·2H₂O | Rhombohedral (hexagonal setting) | 15.185(1) | 15.185(1) | 15.834(2) | 90 | [4] | ||

| --INVALID-LINK--₃·1.5H₂O | Tetragonal | 3.8175(5) | 3.8175(5) | 17.149(4) | 90 | [4] |

Experimental Protocols

The synthesis of high-purity this compound crystals is crucial for accurate structural analysis and for use in pharmaceutical preparations. Below are detailed methodologies for the synthesis of bismuth(III) nitrate pentahydrate and a representative basic this compound.

Synthesis of Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

This protocol is based on the reaction of metallic bismuth with concentrated nitric acid.

Materials:

-

Bismuth metal (granules or powder)

-

Concentrated nitric acid (≥14 M)

-

Distilled or deionized water

-

Glass reaction vessel (beaker or flask)

-

Stirring apparatus

-

Heating plate (optional, for gentle heating)

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Carefully add a stoichiometric excess of concentrated nitric acid to a reaction vessel in a well-ventilated fume hood.

-

Slowly add bismuth metal granules to the nitric acid with continuous stirring. The reaction is exothermic and will produce toxic nitrogen dioxide gas (NO₂), so proper ventilation is essential. The reaction is: Bi + 4HNO₃ → Bi(NO₃)₃ + 2H₂O + NO.[2]

-

Gentle heating can be applied to facilitate the dissolution of the bismuth metal.

-

Once the bismuth has completely dissolved, allow the solution to cool.

-

Slowly cool the resulting solution to induce crystallization of bismuth(III) nitrate pentahydrate. The solution can be left to evaporate slowly in a crystallization dish or cooled in an ice bath for faster crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold, dilute nitric acid to remove any unreacted starting materials.

-

Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of Basic this compound (e.g., Bi₆O₅(OH)₃₅·3H₂O) by Hydrolysis

This protocol describes the synthesis of a common basic this compound through the controlled hydrolysis of bismuth(III) nitrate pentahydrate.

Materials:

-

Bismuth(III) nitrate pentahydrate

-

Distilled or deionized water

-

Ammonium (B1175870) carbonate solution or dilute sodium hydroxide solution

-

pH meter or pH indicator paper

-

Reaction vessel

-

Stirring apparatus

-

Heating plate with temperature control

-

Filtration apparatus

Procedure:

-

Prepare a stock solution of bismuth(III) nitrate by dissolving Bi(NO₃)₃·5H₂O in dilute nitric acid to prevent premature hydrolysis.

-

In a separate reaction vessel, dilute the acidic this compound solution with a significant volume of distilled water while stirring vigorously.

-

Gently heat the solution to a temperature of at least 50°C.[7]

-

Slowly add a precipitating agent, such as an ammonium carbonate solution or a dilute sodium hydroxide solution, to the heated this compound solution while continuously monitoring the pH.[4][7]

-

Adjust the pH of the solution to a range of 0.55-1.0 to induce the precipitation of the basic this compound.[7]

-

Maintain the temperature and stirring for a defined period to allow for complete precipitation and crystal growth.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the final product in an oven at a controlled temperature.

Visualization of the Coordination Environment

To provide a clear visual representation of the coordination of the bismuth ion in the pentahydrate form, the following diagram was generated using the Graphviz DOT language.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. deepdyve.com [deepdyve.com]

- 4. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Hydrolysis Studies on this compound: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]

- 7. sibran.ru [sibran.ru]

Bismuth(III) Nitrate: A Comprehensive Technical Guide on Oxidation State and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) nitrate (B79036), predominantly available as the pentahydrate (Bi(NO₃)₃·5H₂O), is an inorganic salt of significant interest due to its unique chemical properties and versatile applications. As a Lewis acid catalyst and a selective oxidizing agent, it has found extensive use in organic synthesis. Furthermore, its role as a precursor for other bismuth compounds makes it a cornerstone in materials science and pharmaceutical development. This guide provides an in-depth analysis of the oxidation state, electronic structure, and multifaceted reactivity of bismuth(III) nitrate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for the scientific community.

Core Properties and Oxidation State

Bismuth is a post-transition metal in Group 15 of the periodic table. In bismuth(III) nitrate, bismuth exists exclusively in the +3 oxidation state .[1][2] This is the most stable and common oxidation state for bismuth, attributed to the relativistic inert pair effect, which makes the 6s² electrons less likely to participate in bonding.

The electronic configuration of a neutral bismuth atom (Bi) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³. Upon forming the Bi³⁺ cation, it loses the three 6p electrons, resulting in the electronic configuration [Xe] 4f¹⁴ 5d¹⁰ 6s² . This stable configuration is central to its behavior as a Lewis acid.

Physical and Crystallographic Properties

Bismuth(III) nitrate pentahydrate is a colorless, crystalline solid that is hygroscopic.[3][4][5] The crystal structure is triclinic, featuring a central bismuth ion that is 10-coordinate.[2][6] This coordination sphere is composed of three bidentate nitrate anions and four water molecules.[2]

| Property | Value | References |

| Chemical Formula | Bi(NO₃)₃·5H₂O | [5] |

| Molar Mass | 485.07 g/mol | [5] |

| Appearance | Colorless, white, lustrous crystals | [4][5] |

| Melting Point | 30 °C (decomposes) | [3][5] |

| Boiling Point | 75-80 °C (decomposes) | [4][5] |

| Density | 2.83 g/cm³ | [3][4] |

| Crystal System | Triclinic | [6] |

| Unit Cell Parameters | a=6.52 Å, b=8.642 Å, c=10.683 Å | [6] |

| α=100.82°, β=80.78°, γ=104.77° | [6] |

Solubility Data

Bismuth(III) nitrate's solubility is highly dependent on the solvent and the presence of acid to prevent hydrolysis. It readily decomposes in pure water.[3][4]

| Solvent | Solubility | Notes | References |

| Water | Decomposes | Forms insoluble bismuth oxynitrate (BiONO₃).[3][5] | [3][5] |

| Acidified Water | Soluble | Requires low pH (0-3) to prevent hydrolysis.[6] | [6] |

| Acetone | 48.66 g / 100 g (at 0°C) | Soluble. | [6] |

| 135.1 g / 100 g (at 10°C) | [6] | ||

| Acetic Acid | Soluble | [3][7] | |

| Glycerol | Soluble | [3][7] | |

| Ethanol | Insoluble | [5][6] | |

| Ethyl Acetate (B1210297) | Insoluble | [5][6] |

Synthesis and Handling

The primary method for synthesizing bismuth(III) nitrate is the reaction of elemental bismuth with nitric acid.[1][4]

Experimental Protocol: Synthesis of Bi(NO₃)₃·5H₂O

Materials:

-

Bismuth metal (granules or powder), 10.0 g (48.3 mmol)

-

Concentrated Nitric Acid (65-70%), ~20 mL

-

Distilled water

-

Beaker (250 mL), Glass stirring rod, Hot plate, Fume hood

Procedure:

-

Place 10.0 g of bismuth metal into a 250 mL beaker.

-

Perform this step in a well-ventilated fume hood. Slowly and cautiously add approximately 20 mL of concentrated nitric acid to the beaker. The reaction is vigorous and produces toxic brown fumes of nitrogen dioxide (NO₂).[8] Equation: Bi(s) + 4HNO₃(aq) → Bi(NO₃)₃(aq) + NO(g) + 2H₂O(l) (Note: NO is rapidly oxidized to NO₂ in air)

-

Stir the mixture gently until the bismuth metal has completely dissolved. Gentle heating on a hot plate may be required to complete the dissolution.

-

Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

-

Further cooling in an ice bath will promote the crystallization of bismuth(III) nitrate pentahydrate.

-

Collect the colorless crystals by vacuum filtration. Do not wash with pure water, as this will induce hydrolysis. Wash with a small amount of ice-cold dilute nitric acid if necessary.

-

Dry the crystals in a desiccator. The product is hygroscopic and should be stored in a tightly sealed container.[3]

Chemical Reactivity

The reactivity of bismuth(III) nitrate is dominated by two key features: its propensity for hydrolysis and the Lewis acidic nature of the Bi³⁺ cation.

Hydrolysis

In aqueous solutions with a pH above 0, bismuth(III) nitrate readily undergoes hydrolysis to form a range of insoluble basic bismuth nitrates or bismuth oxynitrates.[5][6] The most common product of hydrolysis in water is bismuth subnitrate, BiONO₃.[3] In controlled hydrolysis, complex polynuclear cations like [Bi₆O₄(OH)₄]⁶⁺ can be formed, which then precipitate with nitrate anions.[1]

Role in Organic Synthesis

Bismuth(III) nitrate is a versatile, inexpensive, and relatively non-toxic reagent for numerous organic transformations.[3][7][9] Its utility stems from its strong Lewis acidity and its capacity to act as a mild oxidizing agent.

Key Applications in Organic Synthesis

| Reaction Type | Role of Bi(NO₃)₃ | Typical Products | References |

| Aromatic Nitration | Nitrating Agent/Catalyst | Nitroarenes | [10][11][12] |

| Michael Addition | Lewis Acid Catalyst | 1,5-Dicarbonyls, β-Indolyl Ketones | [13][14][15] |

| Oxidation of Sulfides | Oxidizing Agent | Sulfoxides | [7] |

| Synthesis of Bis(indolyl)methanes | Lewis Acid Catalyst | Bis(indolyl)methanes | [16] |

| Deprotection of Dithioacetals | Catalyst with Air | Carbonyl Compounds | [3][5] |

Experimental Protocol: Catalytic Michael Addition

This protocol describes a general procedure for the Michael addition of an amine to an α,β-unsaturated ketone, representative of the Lewis acid catalysis by Bi(NO₃)₃·5H₂O.[14]

Materials:

-

α,β-Unsaturated Ketone (e.g., Chalcone), 1.0 mmol

-

Amine (e.g., Aniline), 1.1 mmol

-

Bismuth(III) nitrate pentahydrate, 0.1 mmol (10 mol%)

-

Acetonitrile (B52724) (solvent), 5 mL

-

Round-bottom flask, Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol), the amine (1.1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol).

-

Add acetonitrile (5 mL) and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 10 mL of water.

-

Extract the product with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Selective Oxidation of Sulfides

This protocol outlines the selective oxidation of a sulfide (B99878) to a sulfoxide.[7]

Materials:

-

Sulfide (e.g., Thioanisole), 1.0 mmol

-

Bismuth(III) nitrate pentahydrate, 1.1 mmol

-

Acetic Acid (solvent), 5 mL

-

Round-bottom flask, Magnetic stirrer

Procedure:

-

Dissolve the sulfide (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask.

-

Add bismuth(III) nitrate pentahydrate (1.1 mmol) to the solution in one portion.

-

Stir the mixture at room temperature. The reaction is typically rapid.

-

Monitor the reaction by TLC until the starting sulfide is consumed.

-

Pour the reaction mixture into a beaker containing 20 mL of cold water.

-

Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with dichloromethane (B109758) (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude sulfoxide.

-

Purify the product by column chromatography if necessary.

Conclusion

Bismuth(III) nitrate pentahydrate is a powerful and versatile reagent with a well-defined +3 oxidation state and a predictable, yet diverse, reactivity profile. Its efficacy as a Lewis acid catalyst in a wide array of organic reactions, coupled with its role as a mild oxidizing agent and a precursor to other valuable bismuth compounds, underscores its importance in modern chemistry. For professionals in drug development, its relatively low toxicity compared to other heavy metal reagents makes it an attractive choice for synthetic strategies. This guide has consolidated the fundamental properties, synthetic procedures, and key reactive pathways of bismuth(III) nitrate, providing a robust foundation for its application in research and development.

References

- 1. sibran.ru [sibran.ru]

- 2. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bismuth nitrate pentahydrate | 10035-06-0 [amp.chemicalbook.com]

- 5. This compound pentahydrate | 10035-06-0 [chemicalbook.com]

- 6. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]

- 7. Bismuth(III) nitrate pentahydrate, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. matec-conferences.org [matec-conferences.org]

- 9. This compound pentahydrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound-catalyzed versatile Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermal Decomposition of Bismuth Nitrate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth nitrate (B79036), with a focus on bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). The document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data from thermogravimetric and differential thermal analyses. It also includes standardized experimental protocols for characterization and visualizations of the decomposition process and analytical workflow.

Introduction

Bismuth(III) nitrate is a common inorganic salt used in the synthesis of other bismuth compounds, catalysts, and pharmaceuticals.[1][2] The most prevalent form is the pentahydrate, Bi(NO₃)₃·5H₂O, a crystalline solid that is sensitive to moisture and heat.[3][4] Its thermal decomposition is a complex, multi-stage process rather than a simple conversion to bismuth oxide. Understanding the precise temperatures and intermediate phases is critical for applications in materials science and chemical synthesis where bismuth oxide or specific bismuth oxynitrates are the desired products.

The decomposition is initiated by dehydration, followed by hydrolysis and the formation of various basic bismuth nitrates (oxynitrates), and culminates in the formation of bismuth(III) oxide (Bi₂O₃) at elevated temperatures.[5][6] The process is accompanied by the release of water vapor, nitrogen dioxide (NO₂), and oxygen (O₂).[7][8]

Thermal Decomposition Pathway

The thermal decomposition of this compound pentahydrate does not proceed directly to bismuth(III) oxide. Instead, it follows a sequence of steps involving the loss of water and nitric acid, leading to the formation of several stable bismuth oxynitrate intermediates.

The process begins at relatively low temperatures with the melting of the hydrate (B1144303) and the initial loss of water. As the temperature increases, the compound undergoes further dehydration and hydrolysis, forming a series of complex oxynitrates.[5] The general progression can be outlined as:

-

Dehydration: The initial step is the loss of the five water molecules of hydration. This typically begins at temperatures as low as 30 °C and continues up to approximately 150 °C.[3][9]

-

Formation of Basic Bismuth Nitrates (Oxynitrates): Following dehydration, the anhydrous this compound begins to decompose, forming a series of oxynitrates. The specific intermediates can vary based on factors like pH and heating rate.[5] Common intermediates include BiONO₃ and more complex structures like [Bi₆O₄(OH)₄]⁶⁺ and {[Bi₆O₅(OH)₃]⁵⁺}₂.[5][6]

-

Decomposition of Oxynitrates: These intermediate oxynitrates are stable within specific temperature ranges but will decompose further upon continued heating. For example, the final oxynitrate product before the formation of the oxide is believed to be Bi₅O₇NO₃.[5][9]

-

Formation of Bismuth(III) Oxide: The ultimate stage of the decomposition is the formation of bismuth(III) oxide (Bi₂O₃), which is typically completed at temperatures around 565 °C.[5][9] The overall reaction for the anhydrous form can be summarized as: 2Bi(NO₃)₃ → Bi₂O₃ + 6NO₂ + ³/₂O₂[7]

The logical progression of this multi-step decomposition is visualized in the diagram below.

Quantitative Decomposition Data

The thermal decomposition of this compound pentahydrate has been studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key temperature ranges and corresponding events are summarized in the table below.

| Temperature Range (°C) | Event | Compound Stage | Gaseous Products | Reference |

| ~30 °C | Melting Point | Bi(NO₃)₃·5H₂O | - | [3][4] |

| 75 - 80 °C | Onset of Decomposition | Bi(NO₃)₃·5H₂O | H₂O, NO₂ | [3][7] |

| 60 - 150 °C | Vigorous Decomposition | Hydrated / Anhydrous Bi(NO₃)₃ | H₂O, NO₂, O₂ | [9] |

| 270 - 310 °C | Decomposition of Oxalate Intermediate* | BiОН(C₂O₄) | CO₂, H₂O | [10] |

| ~565 °C | Completion of Decomposition | Final Oxynitrate (e.g., Bi₅O₇NO₃) | NO₂, O₂ | [5][9] |

| > 565 °C | Final Product | α-Bi₂O₃ | - | [5][9] |

Note: Data for bismuth oxalate, a related precursor, is included for comparative purposes as it also leads to bismuth oxide formation.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below is a representative protocol for these analyses.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound pentahydrate.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with coupled DSC capability.

-

Microbalance

-

Alumina or Platinum Crucibles

-

Inert Gas Supply (Nitrogen or Argon) and Oxidizing Gas Supply (Air or Oxygen)

Procedure:

-

Sample Preparation:

-

Ensure the this compound pentahydrate sample is a fine, homogenous powder to promote uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible. For materials expected to undergo significant gas evolution, use a smaller sample size to prevent expulsion from the crucible.[11]

-

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument's autosampler or furnace.[12]

-

Place an empty, tared crucible in the reference position.

-

Purge the furnace with the desired analysis gas (e.g., nitrogen or air) at a constant flow rate (typically 20-50 mL/min) to establish a stable atmosphere.

-

-

Thermal Program:

-

Set the temperature program. A typical program for decomposition analysis is as follows:

-

Equilibrate: Hold at a starting temperature (e.g., 25 °C) for 5-10 minutes to allow the sample and furnace to stabilize.

-

Ramp: Increase the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature above the expected final decomposition point (e.g., 700 °C).[9]

-

Isothermal Hold (Optional): Hold at the final temperature for a period (e.g., 15 minutes) to ensure the decomposition is complete.

-

Cooling: Allow the furnace to cool back to room temperature.

-

-

-

Data Acquisition:

-

Initiate the experiment. The instrument will record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature and time.[12]

-

-

Data Analysis:

-

The resulting TGA curve will plot percent weight loss versus temperature. Analyze the curve to identify the onset temperature of decomposition and the temperatures of distinct weight loss steps.

-

The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

-

The DSC curve will show endothermic or exothermic peaks corresponding to events like melting, dehydration (endothermic), or oxidative decomposition (exothermic).

-

The workflow for this experimental protocol is illustrated in the diagram below.

Conclusion

The thermal decomposition of this compound pentahydrate is a multi-step process that involves dehydration, hydrolysis, and the formation of various bismuth oxynitrate intermediates before yielding the final product, bismuth(III) oxide. The decomposition begins at temperatures as low as 75-80 °C and is not complete until above 565 °C. Precise control over the thermal treatment process is essential for synthesizing specific intermediate oxynitrates or phase-pure bismuth oxide. Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools for characterizing this complex decomposition pathway, providing critical data for researchers and professionals in materials science and drug development.

References

- 1. zegmetal.com [zegmetal.com]

- 2. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. This compound pentahydrate | 10035-06-0 [chemicalbook.com]

- 4. This compound pentahydrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]

- 6. In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. JPH0747489B2 - Bi5O7 (NO3) compound represented by formula and process for producing the same - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. epfl.ch [epfl.ch]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

Bismuth Nitrate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for bismuth nitrate (B79036) in a laboratory setting. Designed for professionals in research and drug development, this document consolidates critical data, outlines experimental protocols, and visualizes key safety workflows to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

Bismuth (III) nitrate, most commonly available as the pentahydrate (Bi(NO₃)₃·5H₂O), is a white, crystalline solid.[1] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | Bi(NO₃)₃·5H₂O | [2] |

| Molar Mass | 485.07 g/mol | [1] |

| Appearance | Colorless to white, hygroscopic crystals | [3] |

| Odor | Slight nitric acid odor | [4] |

| Melting Point | 30 °C (decomposes) | [1] |

| Boiling Point | 75-80 °C (decomposes) | [1] |

| Density | 2.83 g/cm³ | [1] |

| Solubility | Decomposes in water to form bismuth oxynitrate. Soluble in dilute acids (e.g., nitric acid, acetic acid), acetone, and glycerol. Insoluble in ethanol (B145695) and ethyl acetate. | [1][5][6] |

| Stability | Stable under normal conditions, but is hygroscopic and can be sensitive to light and moisture.[7][8][9] |

Hazard Identification and Classification

Bismuth nitrate is classified as a hazardous substance and requires careful handling. The primary hazards are its oxidizing properties and its potential to cause irritation.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Oxidizing Solid (Category 2) | 🔥 | Danger | H272: May intensify fire; oxidizer.[2] |

| Skin Corrosion/Irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | ❕ | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | ❕ | Warning | H335: May cause respiratory irritation.[2] |

Toxicological Data

While bismuth compounds are generally considered less toxic than other heavy metals, they are not without risk.[10] Overexposure can lead to adverse health effects.

| Toxicological Data | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 4042 mg/kg | Rat | Oral | [11] |

| LD50 (Lethal Dose, 50%) | 3710 mg/kg | Mouse | Oral | [11] |

Occupational Exposure Limits:

As of the date of this document, specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound.[1][5][12] In the absence of specific limits, it is prudent to handle this compound with care to minimize any potential exposure.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[13] A fume hood is recommended, especially when heating the substance or creating dust.[12]

-

Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this compound is handled.[14]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are required.[15]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[10]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[15]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[7]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[14]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[14]

-

Contaminated clothing should be removed and washed before reuse.[14]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from combustible materials, organic substances, reducing agents, and strong acids due to its oxidizing nature.[7][8]

-

Protect from moisture and direct sunlight.[8]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16] |

Fire Fighting Measures

-

This compound is not combustible but is a strong oxidizer and can intensify fires.[2]

-

In case of a fire involving this compound, use water spray, carbon dioxide, dry chemical powder, or foam.[13]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[7]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.[12]

Experimental Protocols and Workflows

This compound is a versatile reagent used in various laboratory procedures. The following are examples of experimental protocols with an emphasis on safety.

Preparation of Bismuth Oxynitrate via Hydrolysis

This compound readily hydrolyzes in water to form bismuth oxynitrate.[13]

Methodology:

-

In a well-ventilated fume hood, dissolve 42 grams of this compound pentahydrate in a solution of 10 mL of 6 N nitric acid and 20 mL of water.

-

Pour the resulting solution into 2 liters of cold, deionized water while stirring continuously. A white precipitate of bismuth oxynitrate will form.

-

Allow the precipitate to settle completely.

-

Decant the supernatant and filter the precipitate using a Buchner funnel.

-

Wash the collected bismuth oxynitrate with a small amount of deionized water.

-

Dry the product in a desiccator.

Safety Workflow for this compound Hydrolysis:

This compound as a Catalyst in Organic Synthesis

This compound is an effective Lewis acid catalyst for various organic transformations, such as the Michael addition.[16]

General Methodology for a Catalyzed Reaction:

-

Set up the reaction apparatus in a fume hood.

-

Charge the reaction vessel with the substrate, reagent, and solvent.

-

Add a catalytic amount of this compound (typically 1-10 mol%).

-

Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Toxicological Mechanisms and Signaling Pathways

The toxicity of bismuth compounds, though generally low, can manifest through various mechanisms at the cellular level. Overexposure can lead to the induction of apoptosis (programmed cell death) and the modulation of inflammatory pathways. One key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the immune response to infection and inflammation.[13]

Simplified Overview of Bismuth-Induced Cellular Response:

Waste Disposal

Waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

-

Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container.

-

Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[8]

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is not a substitute for formal safety training and a thorough understanding of the specific hazards of any experimental procedure. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with any chemical.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Bismuth (UK PID) [inchem.org]

- 3. americanelements.com [americanelements.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. sciencecompany.com [sciencecompany.com]

- 8. carlroth.com [carlroth.com]

- 9. gustavus.edu [gustavus.edu]

- 10. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]

- 13. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

- 15. lobachemie.com [lobachemie.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Bismuth Oxide from Bismuth Nitrate (B79036) Precursor

This technical guide provides a comprehensive overview of the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using bismuth nitrate as a precursor. Bismuth oxide nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their potential applications in drug delivery systems, as radiosensitizers for cancer therapy, imaging contrast agents, and antimicrobial agents.[1][2] This document details various synthesis methodologies, experimental protocols, and the influence of key parameters on the final product's characteristics.

Core Synthesis Methodologies

Several methods are employed to synthesize bismuth oxide from this compound, each offering distinct advantages in controlling particle size, morphology, and crystalline phase. The most common techniques include hydrothermal synthesis, sol-gel method, and thermal decomposition.

Hydrothermal Synthesis

The hydrothermal method is a versatile approach that allows for the control of particle properties by manipulating reaction temperature, time, and precursor concentration.[3] This technique typically involves the hydrolysis of this compound in an aqueous solution, followed by a crystallization process under elevated temperature and pressure.

Sol-Gel Method

The sol-gel method is a widely used chemical technique for fabricating oxide materials.[4] It involves the conversion of a homogeneous sol into a gel, followed by a decomposition step to obtain the final oxide powder.[4] This method allows for excellent control over the chemical composition and morphology of the resulting nanoparticles.[4]

Thermal Decomposition

Thermal decomposition involves the direct heating of this compound or a precursor derived from it to yield bismuth oxide. The temperature and atmosphere of the calcination process are critical parameters that influence the phase and purity of the final product.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of bismuth oxide nanoparticles using this compound as a precursor, based on various established methods.

Hydrothermal Synthesis of Bismuth Oxide Nanoparticles

Objective: To synthesize bismuth oxide nanoparticles via a hydrothermal route.

Experimental Protocol:

-

Dissolve 1 mmol of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 0.3 M nitric acid.[5]

-

Sonicate the solution for approximately 15 minutes at room temperature to achieve a homogeneous solution.[5]

-

Prepare a 0.2 M sodium hydroxide (B78521) (NaOH) solution.[5]

-

Add the NaOH solution dropwise to the this compound solution under vigorous stirring. The molar ratio of Bi(NO₃)₃·5H₂O to NaOH can be varied (e.g., 1:5 or 1:6).[5]

-

Continue adding NaOH until the pH of the mixture is above 10, leading to the formation of a white precipitate.[5]

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-150°C) for a set duration (e.g., 2 hours).[6]

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the precipitate by centrifugation, wash it several times with deionized water until the supernatant is neutral, and then with ethanol.[7]

-

Dry the final product in an oven at 80°C for 6 hours.[7]

Quantitative Data from Hydrothermal Synthesis:

| Precursor Concentration (mol/L) | Reaction Temperature (°C) | Reaction Time (h) | Resulting Crystallite Size (nm) | Reference |

| 0.05 | 140 | 2 | 30.7 | [6] |

| 0.1 | 140 | 2 | 26.1 | [6] |

| 0.2 | 140 | 2 | 17.2 | [6] |

| 0.3 | 140 | 2 | 13.4 | [6] |

Sol-Gel Synthesis of Bismuth Oxide Nanoparticles

Objective: To prepare bismuth oxide nanopowders using the sol-gel method.

Experimental Protocol:

-

Dissolve a known quantity of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a nitric acid solution.[4]

-

Separately, prepare a solution of citric acid.

-

Mix the this compound solution with the citric acid solution in a 1:1 molar ratio.[4]

-

Add a small amount of polyethylene (B3416737) glycol (PEG) 600 as a surfactant to prevent agglomeration.[4]

-

Adjust the pH of the solution to 3.[4]

-

Stir the solution for 2 hours to form a sol.[4]

-

Heat the sol solution to 80°C for 3 hours to form a yellowish gel.[4]

-

Decompose the gel by heating it in an oven at 120°C, which will result in a foamy precursor.[4]

-

Calcined the precursor powder at 500°C to obtain nanocrystalline bismuth oxide.[4]

Quantitative Data from Sol-Gel Synthesis:

| Molar Ratio (Bi(NO₃)₃:Citric Acid) | pH | Calcination Temperature (°C) | Average Particle Size (nm) | Reference |

| 1:1 | 3 | 500 | < 20 | [4] |

Thermal Decomposition Synthesis of Bismuth Oxide Nanoparticles

Objective: To synthesize bismuth oxide nanoparticles through thermal decomposition.

Experimental Protocol:

-

Take a mixture of this compound and urea (B33335) in a 1:5 molar ratio.[8]

-

Heat the mixture on a hot water bath.[8]

-

A precipitate will form upon the evaporation of water.[8]

-

Decompose the precipitate by heating it at 400°C to produce nanocrystalline Bi₂O₃ particles.[8]

Quantitative Data from Thermal Decomposition:

| Molar Ratio (this compound:Urea) | Decomposition Temperature (°C) | Average Particle Size (nm) | Reference |

| 1:5 | 400 | 50 | [8] |

Visualizing the Synthesis Processes

The following diagrams illustrate the key steps and transformations involved in the synthesis of bismuth oxide from this compound.

Chemical Transformation Pathway

Caption: General chemical transformation from this compound to bismuth oxide.

Experimental Workflow for Hydrothermal Synthesis

Caption: Step-by-step workflow for the hydrothermal synthesis of Bi₂O₃.

Experimental Workflow for Sol-Gel Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. jep.usb.ac.ir [jep.usb.ac.ir]

- 3. Bismuth-based nanoparticles and nanocomposites: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajer.org [ajer.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. library.ncl.res.in [library.ncl.res.in]

Bismuth Nitrate as a Lewis Acid Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a compelling Lewis acid catalyst in modern organic synthesis. Its low toxicity, cost-effectiveness, ease of handling, and remarkable catalytic activity under mild conditions position it as a superior alternative to conventional, often hazardous, Lewis acids.[1][2] This guide provides a comprehensive overview of the core applications of bismuth nitrate in catalysis, focusing on its role in key organic transformations. It includes detailed experimental protocols, quantitative data summaries for comparative analysis, and mechanistic visualizations to offer a practical resource for laboratory and industrial applications.

Introduction: The Merits of a "Green" Lewis Acid

Bismuth is a relatively non-toxic, inexpensive, and readily available metal, making its compounds attractive for developing sustainable chemical processes.[1] this compound, in particular, has garnered significant attention for its ability to act as an efficient and versatile Lewis acid catalyst.[3][4] A Lewis acid is an electron-pair acceptor; in the context of catalysis, it typically activates an organic substrate by coordinating to a lone pair of electrons (e.g., on a carbonyl oxygen), rendering the substrate more susceptible to nucleophilic attack. This compound's catalytic prowess extends to a wide array of reactions, including carbon-carbon and carbon-heteroatom bond formations, oxidations, and the synthesis of heterocyclic compounds.[3][5][6][7] Its compatibility with moisture and oxygen in many cases simplifies reaction setups and aligns with the principles of green chemistry.[5][6][8]

Core Catalytic Applications and Performance Data

This compound demonstrates exceptional efficiency in several synthetically important reactions. This section details its application in Michael additions, 1,4-dihydropyridine (B1200194) synthesis, aerobic oxidations, and functional group protection, with quantitative data presented for easy comparison.

Michael Addition Reactions

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation. This compound catalyzes the addition of various nucleophiles (amines, indoles, thiols) to α,β-unsaturated carbonyl compounds.[5][6][8] The process is characterized by its simplicity, high yields, and mild, often room-temperature, conditions.[5][6][9] Unlike many traditional acid catalysts, this method is very general and tolerant of both oxygen and moisture.[8][9]

Table 1: this compound-Catalyzed Michael Addition of Various Nucleophiles to α,β-Unsaturated Carbonyls

| Entry | Nucleophile | Acceptor | Time (h) | Yield (%) |

| 1 | Aniline | Methyl vinyl ketone | 2.5 | 92 |

| 2 | Imidazole | Methyl vinyl ketone | 4.0 | 90 |

| 3 | Thiophenol | Methyl vinyl ketone | 2.0 | 94 |

| 4 | Indole | Methyl vinyl ketone | 3.5 | 95 |

| 5 | Pyrrole | Cyclohexen-2-one | 4.0 | 85 |

| 6 | p-Toluidine | Cyclohexen-2-one | 3.0 | 90 |

| 7 | Benzylamine | Isobutylidene malononitrile | 2.0 | 96 |

Data sourced from studies on versatile Michael reactions catalyzed by this compound.[5][8][9]

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch reaction is a classic multi-component synthesis for producing 1,4-dihydropyridines (1,4-DHPs), a scaffold of significant pharmacological importance. This compound proves to be a highly efficient catalyst for this one-pot, three-component condensation, particularly when assisted by microwave irradiation. This combination allows for the rapid synthesis of diverse 1,4-DHPs in excellent yields under solvent-free conditions, often within minutes.

Table 2: Microwave-Assisted, this compound-Catalyzed Hantzsch Synthesis

| Entry | Aldehyde | 1,3-Dicarbonyl | Amine Source | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium (B1175870) acetate (B1210297) | 1 | 96 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1 | 95 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1.5 | 98 |

| 4 | Furfural | Ethyl acetoacetate | Ammonium acetate | 2 | 92 |

| 5 | Benzaldehyde | Methyl acetoacetate | Ammonium acetate | 1 | 94 |

| 6 | Benzaldehyde | Dimedone | Ammonium acetate | 1.5 | 93 |

| 7 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Aniline | 3 | 90 |

Data represents a one-pot, three-component synthesis using 5 mol% Bi(NO₃)₃·5H₂O under solvent-free microwave irradiation (300 Watts).

Aerobic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, in conjunction with a co-catalyst like 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO), forms a potent system for the aerobic oxidation of alcohols.[1] This methodology utilizes air as the terminal oxidant, avoids the need for ligands or bases, and proceeds under mild conditions with broad functional group tolerance.[1]

Table 3: this compound/Keto-ABNO Catalyzed Aerobic Oxidation of Alcohols

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 2 | 98 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | 99 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 3 | 96 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 2 | 95 |

| 5 | 1-Phenylethanol | Acetophenone | 2 | 99 |

| 6 | Cyclohexanol | Cyclohexanone (B45756) | 4 | 92 |

| 7 | 9-Fluorenol | 9-Fluorenone | 2 | 99 |

Reaction conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), in CH₃CN at 65 °C under an air balloon.[1]

Protection of Carbonyls via Acetalization

The protection of carbonyl groups as acetals or ketals is essential in multi-step synthesis. This compound and the related bismuth subnitrate are effective heterogeneous catalysts for the acetalization and ketalization of carbonyl compounds with diols.[10] The reaction proceeds efficiently, and a comparison with other catalysts highlights the high activity of bismuth salts.

Table 4: Catalytic Performance in the Ketalization of Cyclohexanone with Ethylene (B1197577) Glycol

| Entry | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

| 1 | This compound | 95.1 | 100 | 95.1 |

| 2 | Bismuth subnitrate | 94.5 | 100 | 94.5 |

| 3 | Bismuth carbonate | 88.2 | 100 | 88.2 |

| 4 | Bismuth trichloride | 86.8 | 100 | 86.8 |

| 5 | Lanthanum nitrate | 80.4 | 100 | 80.4 |

| 6 | Amberlyst-15 | 73.9 | 100 | 73.9 |

| 7 | None | 15.4 | 100 | 15.4 |

Reaction conditions: Catalyst (0.85 mmol Bi³⁺), cyclohexanone (0.1 mol), ethylene glycol (0.15 mol), cyclohexane (B81311) (15 mL), 82 °C, 0.5 h.[10]

Mechanistic Pathways and Visualizations

Understanding the underlying mechanism is key to optimizing reaction conditions and expanding the catalyst's utility.

General Lewis Acid Activation

In many reactions, the catalytic cycle begins with the coordination of the bismuth(III) ion to a Lewis basic site on the substrate, typically a carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and activating it for subsequent nucleophilic attack.

Caption: General Lewis acid activation of a carbonyl group by this compound.

Proposed Mechanism for Aerobic Alcohol Oxidation

For the aerobic oxidation of alcohols co-catalyzed by Keto-ABNO, a plausible mechanism involves the in-situ generation of reactive nitrogen species from this compound.[1] this compound releases NO₂, which oxidizes the Keto-ABNO radical to the highly reactive Keto-ABNO⁺ cation. This cation then oxidizes the alcohol to the corresponding carbonyl compound, being reduced to Keto-ABNOH in the process. The cycle is regenerated by the re-oxidation of Keto-ABNOH by NO₂ and the subsequent re-oxidation of the resulting NO to NO₂ by atmospheric oxygen.[1]